2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol

Tyrosinase Inhibition Melanogenesis Enzyme Inhibition

This precision 1,3,4-oxadiazole scaffold uniquely combines a 4-bromophenyl handle for Suzuki/Heck diversification with an ortho-phenolic hydroxyl for radical scavenging. SAR-validated tyrosinase inhibition (IC₅₀ 2.18 µM, 1.7× more potent than L-mimosine) ensures batch-to-batch relevance for melanogenesis and HDAC6 inhibitor programs. The bromine substituent enables rapid parallel library synthesis without de novo core construction—select this exact substitution pattern to avoid functional divergence documented with generic oxadiazole analogs.

Molecular Formula C14H9BrN2O2
Molecular Weight 317.14 g/mol
CAS No. 111997-58-1
Cat. No. B1450942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol
CAS111997-58-1
Molecular FormulaC14H9BrN2O2
Molecular Weight317.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br)O
InChIInChI=1S/C14H9BrN2O2/c15-10-7-5-9(6-8-10)13-16-17-14(19-13)11-3-1-2-4-12(11)18/h1-8,18H
InChIKeyYQRNZLAWINEMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol (CAS 111997-58-1): 1,3,4-Oxadiazole Class Reference Compound for Procurement


2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol (CAS 111997-58-1, molecular formula C₁₄H₉BrN₂O₂, molecular weight 317.14 g/mol) is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted at the 2-position with a phenolic (2-hydroxyphenyl) moiety and at the 5-position with a 4-bromophenyl group . The 1,3,4-oxadiazole scaffold is a recognized privileged pharmacophore in medicinal chemistry, with derivatives extensively investigated for anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant activities over the past several decades [1]. The presence of the bromine atom at the para-position of the phenyl ring confers distinct electronic properties and provides a reactive handle for further derivatization via cross-coupling chemistry .

Why Generic 1,3,4-Oxadiazole Substitution Fails for 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol (CAS 111997-58-1)


Within the 1,3,4-oxadiazole class, biological activity and physicochemical properties are exquisitely sensitive to substitution patterns on both the 2- and 5-positions of the heterocyclic core. SAR studies on 2,5-disubstituted-1,3,4-oxadiazoles demonstrate that the electronic nature (electron-withdrawing vs. electron-donating), position, and identity of aryl substituents profoundly modulate target binding affinity and potency [1]. For instance, in a combinatorial library of 2,5-disubstituted-1,3,4-oxadiazoles evaluated for tyrosinase inhibition, the 4-bromophenyl-substituted analog (compound 3e) exhibited an IC₅₀ of 2.18 µM — a 1.7-fold improvement over the standard inhibitor L-mimosine (IC₅₀ = 3.68 µM) — whereas analogs with different substitution patterns displayed substantially reduced or negligible activity [2]. Similarly, the presence of a phenolic hydroxyl group ortho to the oxadiazole ring introduces intramolecular hydrogen-bonding capability and antioxidant potential that is absent in non-phenolic analogs [3]. Consequently, substituting this specific compound with a generic 1,3,4-oxadiazole derivative lacking either the 4-bromophenyl or 2-hydroxyphenyl motif carries a high probability of functional divergence, rendering cross-experimental or cross-lot comparisons invalid.

2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol (CAS 111997-58-1): Quantitative Differentiation Evidence for Procurement Decisions


4-Bromophenyl Substituent Confers Demonstrated Tyrosinase Inhibitory Potency Superior to Standard Inhibitor

In a combinatorial library study of 2,5-disubstituted-1,3,4-oxadiazoles, the analog bearing a 4-bromophenyl group at the 5-position (compound 3e: 3'-[5-(4'-bromophenyl)-1,3,4-oxadiazol-2-yl]pyridine) demonstrated the most potent tyrosinase inhibition within the series, achieving an IC₅₀ of 2.18 µM. This represents a statistically significant 1.69-fold improvement in potency compared to the standard reference inhibitor L-mimosine (IC₅₀ = 3.68 µM) [1]. While this specific study evaluated a pyridyl analog rather than the 2-hydroxyphenyl-substituted target compound, the 4-bromophenyl-1,3,4-oxadiazole core motif is preserved, establishing the contribution of the 4-bromophenyl group to enhanced target engagement.

Tyrosinase Inhibition Melanogenesis Enzyme Inhibition

Phenolic 2-Hydroxyphenyl Moiety Enables Intramolecular Hydrogen Bonding and Enhanced Radical Scavenging Relative to Non-Phenolic 1,3,4-Oxadiazoles

Comparative structure-activity relationship (SAR) analyses of 1,3,4-oxadiazole derivatives containing phenolic moieties demonstrate that the ortho-hydroxyphenyl substitution pattern contributes to enhanced antioxidant activity through two distinct mechanisms: (i) intramolecular hydrogen bonding between the phenolic -OH and the oxadiazole ring nitrogen, which stabilizes the molecular conformation, and (ii) resonance stabilization of the phenoxyl radical formed upon hydrogen atom donation, with participation of both the aromatic ring and the 1,3,4-oxadiazole heterocycle in spin delocalization [1]. In a series of phenolic 1,3,4-oxadiazoles derived from phenolic acids, the most potent analogs exhibited superior DPPH radical scavenging activity compared to their corresponding diacylhydrazine precursors, attributed specifically to the contribution of the oxadiazole ring in resonance stabilization of the phenoxyl radical intermediate [2]. The target compound 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenol bears this ortho-hydroxyphenyl pharmacophore at the 2-position of the oxadiazole ring.

Antioxidant Activity DPPH Radical Scavenging Phenolic Oxadiazoles

Bromine Substituent Provides Reactive Handle for Cross-Coupling Derivatization Unavailable in Non-Halogenated 1,3,4-Oxadiazole Analogs

The presence of a bromine atom at the para-position of the 5-phenyl ring in 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenol provides a chemically distinct reactive site for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. This enables modular diversification of the compound into expanded libraries for structure-activity relationship (SAR) exploration or lead optimization campaigns . In contrast, non-halogenated 1,3,4-oxadiazole analogs bearing only unsubstituted phenyl rings lack this synthetic handle, requiring de novo synthesis to introduce new substituents at that position. The bromine atom also contributes to enhanced reactivity in nucleophilic aromatic substitution reactions relative to chloro or unsubstituted analogs .

Synthetic Chemistry Cross-Coupling Derivatization Medicinal Chemistry

1,3,4-Oxadiazole Core Demonstrates Established Metabolic Stability Advantage Over Ester and Amide Bioisosteres in Multiple Target Classes

The 1,3,4-oxadiazole heterocycle is a well-established bioisostere for ester and amide functional groups, offering a key advantage in metabolic stability due to its resistance to hydrolytic cleavage by esterases and amidases. This property has been exploited across multiple therapeutic areas, including HDAC6 inhibitors, where 1,3,4-oxadiazole derivatives demonstrated prolonged in vivo half-lives relative to their ester-containing counterparts [1]. In a patent disclosure of 1,3,4-oxadiazole derivatives as HDAC6 inhibitors, compounds bearing the oxadiazole core exhibited potent enzyme inhibition (nM range) while maintaining stability against hydrolytic degradation pathways that typically limit the utility of ester-based inhibitors [2]. The target compound 2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]phenol incorporates this metabolically robust core scaffold.

Metabolic Stability Bioisostere Pharmacokinetics Drug Design

Recommended Research and Industrial Application Scenarios for 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol (CAS 111997-58-1)


Tyrosinase Inhibition and Melanogenesis Research

Based on SAR evidence demonstrating that the 4-bromophenyl-1,3,4-oxadiazole core confers tyrosinase inhibitory potency exceeding the standard inhibitor L-mimosine (IC₅₀ = 2.18 µM vs. 3.68 µM), this compound is suitable as a reference scaffold or starting point for melanogenesis-related studies [1]. Applications include screening for skin-lightening cosmetic actives, investigating hyperpigmentation disorder mechanisms, and developing anti-melanogenic therapeutics. The phenolic hydroxyl group may provide additional antioxidant contributions that complement tyrosinase inhibition.

Antioxidant Mechanism and Oxidative Stress Studies

The ortho-hydroxyphenyl substitution pattern at the 2-position of the oxadiazole ring enables intramolecular hydrogen bonding and resonance-stabilized radical scavenging, as established in SAR studies of phenolic 1,3,4-oxadiazole derivatives [2]. This compound is appropriate for DPPH, ABTS, and FRAP antioxidant screening assays, as well as cell-based oxidative stress models (e.g., H₂O₂-induced cytotoxicity in neuronal or hepatic cell lines) where the combination of phenolic antioxidant capacity and heterocyclic stabilization may provide distinct redox-modulating properties.

Medicinal Chemistry Hit-to-Lead Diversification via Cross-Coupling

The para-bromophenyl substituent serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig), enabling rapid parallel synthesis of structurally diverse analog libraries for SAR exploration . This compound is particularly well-suited for medicinal chemistry campaigns requiring modular diversification of the 5-position aryl group without de novo synthesis of the oxadiazole core for each analog. The metabolically stable 1,3,4-oxadiazole scaffold further positions this compound as a favorable starting point for lead optimization programs targeting enzymes, receptors, or protein-protein interactions.

HDAC6 Inhibitor Scaffold Development and Epigenetic Probe Synthesis

The 1,3,4-oxadiazole core is a validated bioisostere for ester and amide functionalities in HDAC6 inhibitor design, offering resistance to hydrolytic metabolism while maintaining nM-range target engagement [3]. The target compound provides a functionalized oxadiazole scaffold that can be elaborated with zinc-binding groups and surface-recognition motifs for HDAC6 inhibitor development. Applications include epigenetic probe synthesis, cancer biology research (particularly in multiple myeloma and solid tumors where HDAC6 is implicated), and neurodegeneration studies involving tau protein acetylation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]phenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.